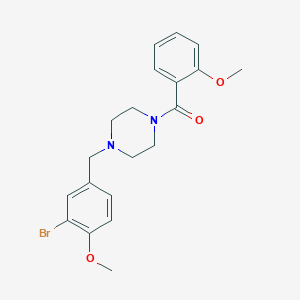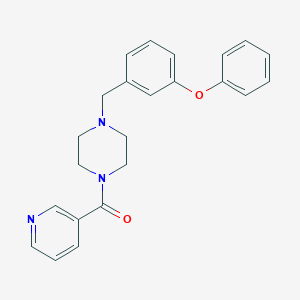![molecular formula C14H20N2O5S B247566 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as MPMP, is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPMP is a piperazine derivative that exhibits a unique chemical structure and has been found to have various biological activities.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, and its inhibition can lead to a decrease in blood pressure. This compound has also been found to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to decrease blood pressure in hypertensive rats, inhibit the production of inflammatory cytokines and prostaglandins, and exhibit antitumor activity in vitro. This compound has also been found to have a protective effect on the liver and kidneys in animal models of liver and kidney damage.
Advantages and Limitations for Lab Experiments
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with a moderate yield. It has also been extensively studied in vitro and in vivo, and its pharmacological properties have been well characterized. However, the limitations of this compound include its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of hypertension, inflammation, and cancer. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be areas of future research.
Synthesis Methods
The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine involves the reaction of 4-methoxyphenol with acetyl chloride to obtain 1-(4-methoxyphenoxy)acetone. This intermediate is then reacted with methylsulfonyl chloride and piperazine to obtain the final product, this compound. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to exhibit various pharmacological properties, including antihypertensive, anti-inflammatory, and analgesic effects. It has also been reported to have potential antitumor activity. This compound has been extensively studied in vitro and in vivo, and the results have shown promising therapeutic potential.
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-3-5-13(6-4-12)21-11-14(17)15-7-9-16(10-8-15)22(2,18)19/h3-6H,7-11H2,1-2H3 |
InChI Key |
KUJUNJAXRGYFOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)



![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
